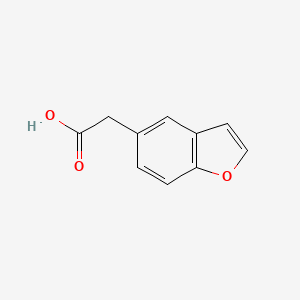

![molecular formula C3[13C]H64NO13D3 B602456 Erythromycin-13C,d3 CAS No. 959119-26-7](/img/structure/B602456.png)

Erythromycin-13C,d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Erythromycin-13C,d3 is the 13C- and deuterium labeled Erythromycin . It is a macrolide antibiotic produced by actinomycete Streptomyces erythreus with a broad spectrum of antimicrobial activity . It shares the same chemical structure as erythromycin A, with the addition of 13C and d3 isotopes . This isotopically labeled derivative of erythromycin is created specifically for research purposes aimed at exploring the biochemistry and physiology of erythromycin .

Synthesis Analysis

Erythromycin-13C,d3 is a semi-synthetic macrolide antibiotic derived from Streptomyces erythraeus . It is intended for use as an internal standard for the quantification of erythromycin . The synthesis of Erythromycin-13C,d3 involves the incorporation of stable heavy isotopes of hydrogen and carbon into the drug molecule, largely as tracers for quantitation during the drug development process .Molecular Structure Analysis

The molecular formula of Erythromycin-13C,d3 is C36[13C]H64D3NO13 . It shares the same chemical structure as erythromycin A, with the addition of 13C and d3 isotopes .Chemical Reactions Analysis

Erythromycin-13C,d3 is a macrolide antibiotic that inhibits bacterial protein synthesis by targeting the 50S ribosomal subunit, blocking the progression of nascent polypeptide chains . It is active against a host of bacterial genera .Physical And Chemical Properties Analysis

Erythromycin-13C,d3 has a molecular weight of 737.94 . It is a neat product and is intended for use as an internal standard for the quantification of erythromycin .科学的研究の応用

Quantification of Erythromycin in Biological Samples

Erythromycin-13C-d3 is used as an internal standard for the quantification of erythromycin by GC- or LC-MS . This allows for accurate measurement of erythromycin levels in biological samples, which is crucial for pharmacokinetic studies and therapeutic drug monitoring.

Metabolic Fate Studies

Researchers use Erythromycin-13C-d3 to explore the metabolic fate of erythromycin in industrial strains of bacteria . For instance, studies on the erythromycin-producing strain Saccharopolyspora erythraea utilize 13C labeling experiments to understand the metabolic pathways involved in erythromycin synthesis.

Antibiotic Synthesis Optimization

The labeled compound is instrumental in metabolic engineering efforts to enhance erythromycin production. By tracking the incorporation of the 13C label into erythromycin, scientists can optimize the synthesis process and increase yields .

Inhibition Studies of Cytochrome P450

Erythromycin-13C-d3 helps in studying the inhibition of the cytochrome P450 (CYP450) isoform CYP3A4 . This is significant for drug interaction studies, as CYP3A4 is responsible for the metabolism of a wide range of pharmaceuticals.

Antibacterial Activity Assessment

The compound is used to assess the antibacterial activity of erythromycin against various bacterial genera. This includes determining the minimum inhibitory concentrations (MICs) for different bacterial strains .

Ethanol Production Quality Control

In the ethanol production industry, antibiotics like erythromycin are used to inhibit bacterial growth that can compromise ethanol quality. Erythromycin-13C-d3 serves as a standard in assays to ensure the appropriate use of antibiotics and maintain product quality .

作用機序

Target of Action

Erythromycin-13C,d3, also known as Erythromycin, is a macrolide antibiotic that primarily targets bacterial 50S ribosomal subunits . These subunits play a crucial role in protein synthesis within the bacterial cell .

Mode of Action

Erythromycin-13C,d3 binds to the 50S ribosomal subunits of bacteria and inhibits RNA-dependent protein synthesis . It achieves this by blocking the transpeptidation and/or translocation reactions, which are essential steps in protein synthesis .

Biochemical Pathways

The primary biochemical pathway affected by Erythromycin-13C,d3 is the protein synthesis pathway in bacteria . By inhibiting this pathway, Erythromycin-13C,d3 prevents the bacteria from producing essential proteins, thereby inhibiting their growth and proliferation .

Pharmacokinetics

It is known that the bioavailability of erythromycin can be influenced by factors such as its formulation and the patient’s physiological condition .

Safety and Hazards

When handling Erythromycin-13C,d3, it is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling. It is also recommended not to eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection .

将来の方向性

特性

IUPAC Name |

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-6-[3-hydroxy-6-methyl-4-[methyl(trideuterio(113C)methyl)amino]oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H67NO13/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19?,20+,21+,22-,23?,24?,25-,26?,28?,29+,30-,31?,32-,34?,35-,36?,37-/m1/s1/i11+1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULGZDMOVFRHVEP-ZFHWVPMOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])N(C)C1CC(OC(C1O)O[C@@H]2[C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]2(C)O)C)C)O)(C)O)CC)C)OC3CC(C(C(O3)C)O)(C)OC)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H67NO13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

737.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。